molecular formula C14H19N5O4 B1672041 Famciclovir CAS No. 104227-87-4

Famciclovir

Cat. No. B1672041
M. Wt: 321.33 g/mol
InChI Key: GGXKWVWZWMLJEH-UHFFFAOYSA-N
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Description

Famciclovir is an antiviral medicine used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles . It is a prodrug of penciclovir with higher oral bioavailability .


Chemical Reactions Analysis

Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Despite the interest in solid forms of Famciclovir, precise structural analysis is limited .


Physical And Chemical Properties Analysis

Famciclovir has a melting point of 102-104°C, a boiling point of 550.2±60.0 °C (Predicted), and a density of 1.40±0.1 g/cm3 (Predicted). It can be stored at 2-8°C and is soluble in DMSO .

Safety And Hazards

Famciclovir may cause serious side effects such as confusion and kidney problems. Common side effects may include headache and nausea . It is not approved for use by anyone younger than 18 years old . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Famciclovir is best used within 48 hours after the symptoms of shingles begin to appear, or within 6 hours after the symptoms of recurrent genital herpes begin to appear . It may not be safe to breast-feed while using this medicine . There is no cure for herpes and famciclovir will not prevent you from developing symptoms in the future .

properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKWVWZWMLJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023038
Record name Famciclovir
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Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Famciclovir
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Solubility

Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L
Record name Famciclovir
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Record name Famciclovir
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Mechanism of Action

Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted to penciclovir triphosphate by cellular kinases. In vitro studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown.
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Product Name

Famciclovir

Color/Form

White shiny plates from ethyl acetate-hexane

CAS RN

104227-87-4
Record name Famciclovir
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Record name 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate
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Melting Point

102-104 °C, 102 - 104 °C
Record name Famciclovir
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Synthesis routes and methods I

Procedure details

A suspension of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (0.36 g, 1.0 mmol) and 10% palladium-on-charcoal (30 mg) in methanol containing ammonium formate (400 mM, 10 ml) was heated under reflux for 30 minutes. The mixture was allowed to cool, filtered and the solvent removed. The residue was taken up in water and the solution extracted twice with chloroform. The organic layers were combined, dried (magnesium sulphate) and the solvent removed to afford 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-aminopurine (0.29 g, 90%). Recrystallisation from ethyl acetate-hexane gave white shiny plates (0.25 g, 78%) m.p. 102°-104° C.; λmax (MeOH) 222 (27,500), 244 (4,890), and 309 (7,160) nm; νmax (KBr) 3340, 3170, 1745, 1730, 1660, 1615 and 1580 cm-1 ; δH (CDCl3) 1.90-2.05 (3H, m, 2'-H and 3' -H), 2.07 (6H, s, 2×CH3), 4.15 (4H, d, J 5.2 Hz, 2×4'-H), 4.21 (2H, t, J 7.2 Hz, 1'-H), 5.16 (2H, br s, 2-NH2), 7.79 (1H, s, 8-H), and 8.70 (1H, s, 6-H); (Found: C, 52.10; H, 6.00; N, 21.49%. C14H19N5O4 requires C, 52.33; H, 5.96; N, 21.79%).
Quantity
0.36 g
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Reaction Step One
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0 (± 1) mol
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30 mg
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10 mL
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine hydrochloride (0.79 g), 4-dimethylaminopyridine (16 mg) and triethylamine (1.4 ml) in dichloromethane (16 ml) at room temperature was added acetic anhydride (0.57 ml). The resulting mixture was stirred at ambient temperature for 2.25 hours. Methanol (4 ml) was added and the solution stirred for 0.5 hours before being evaporated to dryness. Water (20 ml) was added and the aqueous solution extracted with dichloromethane (3×20 ml). The combined extracts were concentrated to give an oil. This oil was dissolved in 2-propanol (5 ml), the solvent evaporated and the residue recrystallised from 2-propanol (5 ml). The product was collected by filtration, washed with 2-propanol (3 ml) and dried to give the title compound (654 mg, 70%).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
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Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
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reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine (0.13 g, 0.55 mmol) in dry tetrahydrofuran (40 ml), stirred at room temperature under dry nitrogen were added pyridine (117 μl, 1.45 mmol) and 4-dimethylaminopyridine (5 mg, 41 μmol) followed by acetic anhydride (108 μl, 1.14 mmol). The mixture was stirred at room temperature for 5 h. giving a clear, colourless solution. T.1.c. [chloroform/methanol (9:1)] showed the major product to be the title compound, rf=0.40. Methanol (5 ml) was added, the mixture stirred for 5 mins. then evaporated to dryness. The residue was partitioned between water (5 ml) and chloroform (10 ml). The aqueous portion was extracted with chloroform (4×10 ml) then the combined organic portions dried over magnesium sulphate, filtered and evaporated to leave a pale yellow glassy material which was column chromatographed on silica (20 g) [eluant=chloroform/methanol (19:1)] to give the title compound (0.16 g, 91%) as a colourless viscous oil, which was crystallised from n-butanol (0.6 ml) to give colourless crystals (118 mg., 67%), m.p. 102° C.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
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Quantity
117 μL
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reactant
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Quantity
5 mg
Type
catalyst
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108 μL
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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